14K antigen, Mycobacterium tuberculosis
Description
Significance of Mycobacterium tuberculosis Antigens in Tuberculosis Research
Mycobacterium tuberculosis antigens are of paramount importance in the field of tuberculosis research for several reasons. They are the primary molecules recognized by the host's immune system, making them indispensable for the development of diagnostic tools and vaccines. who.int Serological assays and interferon-gamma release assays (IGRAs), for instance, rely on detecting the host's immune response to specific M.tb antigens to diagnose infection. nih.gov Furthermore, understanding the function of these antigens provides deep insights into the pathogenesis of TB. Many antigens act as virulence factors, enabling the bacterium to survive the harsh environment within host cells, such as macrophages, and to modulate the host's immune defenses. nih.govnih.gov The study of antigens expressed during different stages of the disease is also crucial for distinguishing between active TB and latent TB infection (LTBI), a critical step for effective disease control and treatment strategies. nih.gov
Overview of Antigens as Critical Mediators in Host-Pathogen Dynamics
Antigens are molecules, typically proteins or polysaccharides, that trigger an immune response, primarily through their recognition by antibodies and T-cell receptors. asm.org In the context of an M.tb infection, these molecules are the critical interface between the bacterium and the host's immune machinery. nih.gov The host immune system identifies these antigens as foreign, initiating a defensive cascade that involves both innate and adaptive immunity. who.int This response includes the activation of phagocytic cells like macrophages, the production of signaling molecules called cytokines, and the mobilization of specific T-cells and B-cells to fight the infection. who.intasm.org
Conversely, M. tuberculosis has evolved to use its antigens to its advantage. Some antigens, known as adhesins, help the bacterium to attach to and invade host cells. asm.org Others, such as heat shock proteins, are produced under stressful conditions—like those found inside a macrophage—to protect the bacterium and ensure its survival. nih.govresearchgate.net The specific profile of antigens expressed by M.tb can change depending on the stage of infection, influencing whether the infection is controlled and enters a latent state or progresses to active disease. researchgate.net
Specific Focus on the 14K Antigen of Mycobacterium tuberculosis within the Mycobacterial Antigenic Landscape
Within the vast array of M.tb antigens, the 14K antigen (also denoted as 14-kDa antigen) has emerged as a molecule of significant scientific interest. It is a low-molecular-weight protein identified as a member of the alpha-crystallin family of small heat shock proteins (sHSPs), which are known to play a protective role against cellular stress. nih.govdntb.gov.ua The gene encoding this antigen produces a 144-amino acid polypeptide. dntb.gov.ua Research has demonstrated that the 14K antigen is capable of eliciting both antibody (B-cell) and cell-mediated (T-cell) immune responses in infected individuals. asm.org
The antigenic landscape of M. tuberculosis is diverse, featuring highly immunogenic proteins such as the Antigen 85 (Ag85) complex and potent T-cell stimulators like the 6-kDa early secretory antigenic target (ESAT-6) and the 10-kDa culture filtrate protein (CFP-10). nih.govasm.orgnih.gov While antigens like ESAT-6 and CFP-10 are strongly associated with active TB, the 14K antigen has shown a different and potentially valuable profile. nih.gov Studies indicate that a humoral (antibody) response to the 14K antigen is more frequently associated with inactive or latent tuberculosis. This characteristic suggests its potential as a biomarker to help differentiate between different states of TB infection. As a heat shock protein, its expression is likely increased when the bacterium is under stress, such as during its persistence within host macrophages, highlighting its role in the bacterium's survival strategy. nih.govnih.govresearchgate.net
Detailed Research Findings
The study of the 14K antigen has yielded specific molecular and immunological data that underscore its importance in tuberculosis research.
Table 1: Molecular Characteristics of the 14K Antigen of Mycobacterium tuberculosis
| Characteristic | Description | Reference(s) |
| Molecular Weight | Approximately 14 kilodaltons (kDa), with a calculated mass of 16,277 Da from the gene sequence. | dntb.gov.ua |
| Protein Family | Alpha-crystallin family of low-molecular-weight heat shock proteins (sHSPs). | nih.govdntb.gov.ua |
| Gene | The gene sequence codes for a polypeptide of 144 amino acids. | dntb.gov.ua |
| Specificity | Monoclonal antibodies developed against the 14K antigen react specifically with species within the M. tuberculosis complex. | dntb.gov.ua |
| Immunogenicity | Induces both in vitro lymphoproliferative responses and in vivo delayed-type hypersensitivity. | asm.org |
Table 2: Comparative Diagnostic Potential of the 14K Antigen and Other Mycobacterial Antigens
| Antigen(s) | Associated Infection State | Reported Diagnostic Performance (Sensitivity/Specificity) | Key Considerations | Reference(s) |
| 14K Antigen | Inactive / Latent TB | Varies significantly; studies in children show wide ranges (Sens: 14-85%, Spec: 86-100%). | May be useful for identifying latent infection rather than active disease. | asm.orgnih.gov |
| ESAT-6 & CFP-10 | Active TB | Used in IGRAs; high specificity, but cannot reliably distinguish between active and latent TB. | Core components of modern IGRAs for detecting M.tb infection. | nih.govnih.gov |
| Antigen 85 (Ag85) Complex | Active & Latent TB | Elicits strong immune responses in both infection states. | A major secreted protein complex involved in cell wall synthesis. | nih.gov |
| 38-kDa Antigen | Active TB | Reported sensitivity and specificity of 64.21% and 80.74%, respectively, in one study. | A well-studied antigen, though performance can be limited. | nih.gov |
| Antigen Cocktail (including HSP-X) | Active TB | A cocktail of five antigens showed a diagnostic sensitivity of 77.8%. | Combining antigens often improves sensitivity for serodiagnosis. | nih.gov |
Table of Compounds
Properties
CAS No. |
144058-44-6 |
|---|---|
Molecular Formula |
C18H26FN3O4S |
Synonyms |
14K antigen, Mycobacterium tuberculosis |
Origin of Product |
United States |
Molecular and Structural Biology of the 14k Antigen
Genomic Organization and Gene Expression
Identification and Cloning of the Encoding Gene
The gene encoding the 14K antigen, often referred to as hspX or acr (alpha-crystallin-related), was identified and isolated from Mycobacterium tuberculosis genomic libraries. Initial cloning efforts utilized λgt11 and cosmid libraries, leading to the successful sequencing of the gene. The nucleotide sequence revealed an open reading frame that codes for the 14-kDa protein. The gene has been assigned the accession number M76712 in public databases. This early work was crucial in enabling the production of recombinant 14K antigen in Escherichia coli, facilitating further detailed immunological and structural studies.
Transcriptional Regulation and Expression Profiles
The expression of the hspX gene is intricately regulated in response to the various environmental stresses encountered by Mycobacterium tuberculosis within the host. The gene product, the 14K antigen (also designated as the 16-kDa protein in some studies), is a well-established heat shock protein.
Transcription of the hspX gene is initiated from a single promoter located 33 nucleotides upstream of the start codon. nih.gov Analysis of this promoter region has identified a putative -10 sequence (GGCTGGT) that shares similarity with the -10 consensus sequence of Escherichia coli gearbox promoters, although significant homology to the -35 region is absent. nih.gov This suggests a unique regulatory mechanism for the hspX gene.
The expression profile of the 14K antigen is notably dynamic throughout the different growth phases of the bacterium. The cellular levels of hspX mRNA are at their peak during the logarithmic growth phase and see a marked reduction as the bacteria enter the stationary phase. nih.gov Paradoxically, the synthesis of the 14K protein is low during the log phase and reaches its maximum levels in the stationary phase, a state that mimics the dormant or persistent stage of tuberculosis infection. nih.gov This discrepancy between mRNA and protein levels suggests that the regulation of hspX expression is complex, likely involving post-transcriptional and translational control mechanisms. nih.gov
Furthermore, the expression of the 14K antigen is significantly upregulated under conditions of low oxygen (hypoxia) and low pH, environmental cues that are characteristic of the granulomatous lesions where M. tuberculosis resides in the host. nih.gov This robust induction under stress conditions underscores the protein's role in the adaptation and survival of the bacterium during infection.
Gene Homologs and Relatedness within Mycobacteria
The 14K antigen of Mycobacterium tuberculosis is a member of the highly conserved alpha-crystallin family of small heat shock proteins. As such, it shares significant homology with proteins in other mycobacterial species. A notable homolog is the 18-kDa antigen of Mycobacterium leprae, the causative agent of leprosy. nih.gov
Homologs of the 14K antigen have also been identified in members of the Mycobacterium avium complex. researchgate.net Phylogenetic analyses based on the gene sequences of these homologous proteins have been instrumental in understanding the evolutionary relationships between different mycobacterial species. nih.govbrieflands.comfrontiersin.org The presence of these conserved proteins across pathogenic mycobacteria suggests a fundamental role in their biology and interaction with the host.
Protein Characteristics and Primary Structure
Amino Acid Composition and Sequence Analysis
The 14K antigen of Mycobacterium tuberculosis is a polypeptide composed of 144 amino acids. nih.gov Its calculated molecular mass based on the amino acid sequence is 16,277 Daltons. nih.gov The amino acid sequence of the M. tuberculosis 14K antigen is presented below, alongside its homolog from Mycobacterium avium for comparison.
Table 1: Comparison of the Amino Acid Sequences of the 14K Antigen from M. tuberculosis and M. avium
| Organism | Amino Acid Sequence |
|---|---|
| M. tuberculosis | MFEGMHFGGDHGYPAEFPLRSEWLSQGAKVTVLGPKPETADPNLKVQIKAQIEQPEAGRFHSERREGNDLPIHSRALVDQFRREFFEQGEYRHRIDWEYESNAKLLEPMVEKAVEVK |
| M. avium | MFEGMHFGGDHGYPAEFPLRSEWLSQGAKVTVLGPKPETADPNLKVQIKAQIEQPEAGRFHSERREGNDLPIHSRALVDQFRREFFEQGEYRHRIDWEYESNAKLLEPMVEKAVEVK |
Data derived from research publications. researchgate.net
A detailed analysis of the amino acid composition reveals a high content of specific residues that contribute to its structural and functional properties.
Table 2: Predicted Amino Acid Composition of the M. tuberculosis 14K Antigen
| Amino Acid | Count | Percentage |
|---|---|---|
| Alanine (A) | 7 | 4.86% |
| Arginine (R) | 6 | 4.17% |
| Asparagine (N) | 2 | 1.39% |
| Aspartic acid (D) | 3 | 2.08% |
| Cysteine (C) | 0 | 0.00% |
| Glutamine (Q) | 4 | 2.78% |
| Glutamic acid (E) | 14 | 9.72% |
| Glycine (B1666218) (G) | 7 | 4.86% |
| Histidine (H) | 4 | 2.78% |
| Isoleucine (I) | 3 | 2.08% |
| Leucine (L) | 7 | 4.86% |
| Lysine (K) | 6 | 4.17% |
| Methionine (M) | 2 | 1.39% |
| Phenylalanine (F) | 4 | 2.78% |
| Proline (P) | 4 | 2.78% |
| Serine (S) | 3 | 2.08% |
| Threonine (T) | 2 | 1.39% |
| Tryptophan (W) | 1 | 0.69% |
| Tyrosine (Y) | 4 | 2.78% |
| Valine (V) | 7 | 4.86% |
This table is generated based on the known 144 amino acid sequence.
Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating the function, localization, and stability of proteins in both eukaryotes and prokaryotes, including Mycobacterium tuberculosis. nih.gov A variety of PTMs, such as phosphorylation, glycosylation, acetylation, and pupylation, have been identified in the proteome of M. tuberculosis and are known to play significant roles in its physiology and virulence. nih.gov
Despite the extensive characterization of the 14K antigen and the general understanding of PTMs in M. tuberculosis, specific post-translational modifications of the 14K antigen itself have not been definitively identified in the reviewed scientific literature. While it is plausible that this protein undergoes modification, particularly given its role as a stress-response protein, direct experimental evidence detailing such modifications is currently lacking. Further proteomic studies focusing on the 14K antigen under various conditions will be necessary to elucidate any potential post-translational modifications and their functional implications.
Higher-Order Structural Organization
The functionality of the 14K antigen is intricately linked to its complex three-dimensional structure and its ability to form large oligomeric complexes.
Oligomeric Assembly and States
The 14K antigen of Mycobacterium tuberculosis predominantly exists as a large, spherical oligomeric complex. nih.gov Research has shown that the primary functional unit is a nonamer, a complex composed of nine individual 14K antigen monomers. nih.gov This nonameric structure is further organized as a trimer of trimers, creating a distinctive triangular shape as observed through electron cryomicroscopy. nih.gov The total molecular mass of this complex is approximately 149 ± 8 kDa. nih.gov
The stability and formation of this oligomeric state are highly dependent on environmental conditions. Under denaturing conditions, such as in the presence of 4 M urea, the nonameric complex can dissociate into smaller oligomeric states, specifically trimers with a molecular mass of about 47 ± 6 kDa. nih.gov This dynamic nature of oligomerization is a characteristic feature of small heat shock proteins and is believed to be crucial for their chaperone function. The transition between different oligomeric states, particularly the dissociation of the large complex, is thought to be a key step in the activation of its chaperone activity. nih.gov
The C-terminal extension of the protein plays a critical regulatory role in its oligomerization. Deletion of specific residues from this C-terminal region can lead to a shift in the oligomeric state from a dodecamer (in some constructs) to octamers and dimers, highlighting its importance in maintaining the protein's quaternary structure. nih.gov
| Oligomeric State | Number of Monomers | Approximate Molecular Mass | Conditions |
| Nonamer | 9 | 149 ± 8 kDa | Native |
| Trimer | 3 | 47 ± 6 kDa | 4 M Urea |
| Dodecamer, Octamer, Dimer | 12, 8, 2 | Variable | C-terminal deletion mutants |
Domains and Motifs Crucial for Function
The function of the 14K antigen is dictated by specific domains and motifs within its structure. The alpha-crystallin domain is the core functional unit, essential for both oligomerization and chaperone activity. Within and around this domain, several key regions have been identified:
C-Terminal Extension: This region is crucial for the regulation of both oligomerization and chaperone function. nih.gov Studies involving the deletion of the C-terminal extension, specifically the sequence 141RSTN144, have demonstrated a significant impact on the protein's structure and activity. nih.gov Truncation of this extension can lead to a dissociation of the large oligomeric assembly and, intriguingly, an enhancement of its chaperone function. nih.gov This suggests that the C-terminal extension acts as a regulatory switch.
Hydrophobic Surfaces: The exposure of hydrophobic surfaces is a critical aspect of the 14K antigen's chaperone mechanism. nih.gov Under normal conditions, these surfaces are largely buried within the oligomeric complex. Upon stress, such as mild heating or the presence of low concentrations of denaturants, the protein undergoes conformational changes that expose these hydrophobic patches. nih.gov These exposed surfaces can then bind to unfolded or partially folded substrate proteins, preventing their aggregation. nih.gov
Glycine-59 (G59) Residue: Site-directed mutagenesis studies have identified the glycine residue at position 59 as being critical for the proper folding and assembly of the 14K antigen. nih.gov Substitution of this residue can lead to significant alterations in the protein's secondary, tertiary, and quaternary structures, which in turn affects its chaperone activity. nih.gov
Antigenic Epitopes: Several regions of the 14K antigen are recognized by the host immune system. Monoclonal antibodies have been used to map at least four distinct epitopes within three regions of the protein: amino acids 10-92, 41-92, and 41-144. nih.gov These regions are crucial for the immunomodulatory functions of the protein.
Comparative Molecular Analysis with Related Mycobacterial Proteins
The 14K antigen shares a high degree of homology with other small heat shock proteins found in different mycobacterial species. This conservation underscores its important and conserved role across the genus.
A notable homolog is the 18K antigen of Mycobacterium leprae, the causative agent of leprosy. nih.gov The gene encoding the 14K antigen of M. tuberculosis has a marked homology with the gene for this 18K protein. nih.gov This homology extends to their function as immunodominant antigens and their likely roles as molecular chaperones.
Comparative analysis of the amino acid sequences of the 14K antigen from M. tuberculosis and its orthologs reveals a high degree of conservation, particularly within the alpha-crystallin domain. However, there are also regions of variability, primarily in the N-terminal and C-terminal extensions. These variable regions may contribute to species-specific differences in regulation, substrate specificity, and interaction with the host immune system.
| Protein | Organism | Molecular Mass (kDa) | Key Features |
| 14K Antigen (Hsp16.3/Acr) | Mycobacterium tuberculosis | ~16.3 | Forms a nonameric complex; C-terminal extension regulates function; immunodominant. nih.govnih.govnih.gov |
| 18K Antigen | Mycobacterium leprae | ~18 | High sequence homology to the 14K antigen; immunodominant in leprosy. nih.gov |
The study of these related mycobacterial proteins provides valuable insights into the conserved mechanisms of stress response and pathogenesis within the Mycobacterium genus. The differences observed in the non-conserved regions may hold the key to understanding the distinct pathologies of diseases like tuberculosis and leprosy.
Biological Function and Role in Mycobacterium Tuberculosis Pathogenesis
Chaperone Activity and Protein Homeostasis
Molecular chaperones are essential for maintaining protein homeostasis by ensuring the correct folding of newly synthesized proteins and refolding of misfolded proteins that can result from cellular stress. nih.gov The 14K antigen functions as a molecular chaperone, contributing to the structural integrity of other essential mycobacterial proteins, especially during periods of stress. nih.govfrontiersin.org
Research has demonstrated that the 14K antigen (Rv2031c) possesses chaperone capabilities. nih.govfrontiersin.org It functions collaboratively with other molecular chaperones to protect the bacterial proteome. nih.govfrontiersin.org A key interaction is with DnaK (Rv0350), another critical chaperone in M. tuberculosis. nih.govfrontiersin.org This partnership is vital for maintaining the proper conformation of various proteins, thereby preserving their function. nih.govfrontiersin.org
A primary function of the 14K antigen is to prevent the misfolding and subsequent aggregation of proteins under adverse conditions. frontiersin.org During infection, M. tuberculosis is exposed to various stressors, including hypoxia, nitric oxide (NO), and low pH, which can denature proteins and lead to the formation of toxic aggregates. frontiersin.org The chaperone activity of the 14K antigen is crucial for preventing this damage, thus ensuring the continued viability of the bacterium. nih.govfrontiersin.org
Stress Response Adaptation and Cellular Physiology
The 14K antigen is a key component of the mycobacterial stress response system. Its expression is tightly regulated and significantly increases when the bacterium encounters conditions that threaten its survival, linking it directly to the pathogen's ability to persist within the host. frontiersin.orgepfl.ch
The expression of the gene encoding the 14K antigen is dramatically upregulated under conditions of low oxygen tension (hypoxia or anoxia). nih.govfrontiersin.orgepfl.ch This state is believed to mimic the environment within the host granuloma, where the bacterium can enter a non-replicating, dormant state known as latency. nih.govfrontiersin.org The protein is a prominent member of the dormancy (DosR) regulon, and its expression is controlled by the DevR/DevS two-component regulatory system, which responds to hypoxic signals. epfl.chnih.gov This high level of expression during latency underscores its proposed role in the long-term viability of the bacterium during asymptomatic infection. epfl.ch
The induction of the 14K antigen is a critical survival strategy for M. tuberculosis. nih.govfrontiersin.org Studies have shown that depletion of this protein impairs the bacterium's tolerance to anaerobic conditions, highlighting its importance for surviving the hypoxic environment of the host. frontiersin.org Besides hypoxia, its expression is also induced by other stressors encountered during infection, such as high levels of nitric oxide and low pH. frontiersin.org By protecting cellular proteins from damage, the 14K antigen facilitates the pathogen's survival during these challenging conditions. nih.govfrontiersin.org
Interaction with Host Cellular Components
The 14K antigen (Rv2031c) does not function in isolation; its role in pathogenesis is also defined by its interactions with other mycobacterial proteins that directly or indirectly engage with the host environment. nih.govfrontiersin.org Protein-protein interaction network analyses have identified Rv2031c as a potential master regulator under hypoxic stress. nih.gov
Key interactions include its association with the universal stress protein TB31.7 (Rv2623), which is itself involved in regulating mycobacterial growth during latency. nih.govfrontiersin.org Furthermore, the 14K antigen interacts with ESAT-6 (Rv3875), a well-known virulence factor that plays a crucial role in M. tuberculosis pathogenesis. nih.govfrontiersin.org This association suggests that the 14K antigen may be involved in modulating pathogenic processes within the host. Its collaborative function with the DnaK chaperone also represents an internal mechanism to sustain the bacterial machinery required for survival and persistence inside host cells. nih.govfrontiersin.org
Interactive Data Tables
Table 1: Summary of 14K Antigen (Rv2031c) Functions
| Aspect | Description | Interacting Partners | References |
| Primary Function | Molecular Chaperone, Small Heat Shock Protein | DnaK (Rv0350) | nih.govasm.orgnih.govfrontiersin.org |
| Biological Role | Prevents protein misfolding and aggregation under stress. | N/A | nih.govfrontiersin.org |
| Stress Induction | Expression is highly induced by hypoxia, nitric oxide (NO), and low pH. | N/A | frontiersin.orgepfl.ch |
| Role in Pathogenesis | Essential for survival in non-replicating, latent phase. | Universal Stress Protein (Rv2623), ESAT-6 (Rv3875) | nih.govfrontiersin.orgepfl.ch |
| Regulation | Part of the DevR/DevS two-component system and the dormancy regulon. | N/A | epfl.chnih.gov |
Table 2: Compound and Protein Names Mentioned
| Name/Designation | Description |
| 14K antigen | The subject protein, a 14-kDa antigen from M. tuberculosis. |
| Rv2031c | The gene and protein designation for the 14K antigen in the M. tuberculosis genome. |
| HspX | Alternative name for the 14K antigen, highlighting its function as a heat shock protein. |
| alpha-crystallin | A family of small heat shock proteins to which the 14K antigen belongs. |
| DnaK | A molecular chaperone protein in M. tuberculosis that interacts with the 14K antigen. |
| Rv0350 | The gene and protein designation for DnaK. |
| Universal stress protein TB31.7 | A protein involved in stress response and latency that interacts with the 14K antigen. |
| Rv2623 | The gene and protein designation for the universal stress protein TB31.7. |
| ESAT-6 | A key virulence factor of M. tuberculosis that interacts with the 14K antigen. |
| Rv3875 | The gene and protein designation for ESAT-6. |
| DevR/DevS | A two-component system that regulates the expression of the 14K antigen in response to hypoxia. |
Mechanisms of Interaction with Host Proteins
The 14K antigen plays a significant role in modulating the host's immune response, primarily through its interaction with macrophages. While direct binding to specific host proteins is an area of ongoing research, evidence strongly suggests that the 14K antigen can trigger host cell signaling pathways, particularly through Toll-like receptors (TLRs).
A study involving a recombinant fusion protein named CMX, which includes the HspX (14K antigen) protein, demonstrated the capacity to activate macrophages. frontiersin.org This activation is mediated through TLR2 and TLR4, key pattern recognition receptors of the innate immune system. frontiersin.org The interaction of the CMX fusion protein with these receptors on macrophages initiates a signaling cascade that results in the activation of the transcription factor NF-κB. frontiersin.org This, in turn, leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). frontiersin.org This modulation of the host's cytokine response is a critical aspect of the host-pathogen interaction, influencing the inflammatory environment and the subsequent adaptive immune response.
Furthermore, the 14K antigen is recognized by the host's adaptive immune system. T-cell responses directed against HspX have been observed to be significantly higher in individuals with latent M. tb infection compared to those vaccinated with BCG or unexposed individuals. nih.gov This indicates that the protein is expressed during infection and is presented to T-cells, playing a role in the complex interplay between the bacterium and the host's cellular immunity. M. tb has evolved mechanisms to interfere with the antigen presentation pathway of macrophages, which can lead to a reduction in the expression of Major Histocompatibility Complex (MHC) class II molecules. nih.gov By modulating the host's ability to recognize and respond to infected cells, the bacterium can create a niche for its survival. nih.gov
Table 1: Interaction of 14K Antigen (as part of the CMX fusion protein) with Host Macrophage Receptors and Downstream Effects
| Interacting Host Protein/Receptor | Downstream Effect | Consequence for Pathogenesis |
| Toll-like Receptor 2 (TLR2) | Activation of NF-κB signaling pathway | Modulation of innate immune response |
| Toll-like Receptor 4 (TLR4) | Induction of pro-inflammatory cytokines (TNF-α, IL-6) | Influences the inflammatory microenvironment |
Influence on Intracellular Mycobacterial Persistence
The ability of M. tuberculosis to persist within the host for extended periods, often in a non-replicating or slowly replicating state, is a hallmark of its pathogenesis. The 14K antigen is a key facilitator of this intracellular persistence, employing several interconnected mechanisms to ensure the bacterium's survival within the hostile environment of the macrophage.
One of the most critical functions of the 14K antigen in promoting persistence is its role as a molecular chaperone. nih.gov Under the stressful conditions encountered within the macrophage phagosome, such as nutrient limitation, low pH, and the presence of reactive oxygen and nitrogen species, mycobacterial proteins are at risk of denaturation and aggregation. nih.govnih.gov The 14K antigen, acting as a small heat shock protein, helps to prevent the misfolding and aggregation of these essential proteins, thereby maintaining their functional integrity and ensuring the viability of the bacterium. nih.gov Computational studies suggest a collaborative function with other chaperones like DnaK (Rv0350) to protect the structural integrity of mycobacterial proteins during stress. nih.gov
A paradoxical yet crucial aspect of the 14K antigen's function is its role in slowing down the growth of M. tuberculosis. nih.gov Overexpression of this protein leads to a reduced growth rate. nih.gov This seemingly counterintuitive strategy is vital for establishing a persistent, latent infection. By curbing its own replication, the bacterium can evade a robust immune clearance, reduce the metabolic burden on the host cell, and conserve resources for long-term survival. A mutant strain of M. tb lacking the gene for the 14K antigen was found to be significantly impaired in its ability to grow within macrophages, highlighting the protein's importance in the initial stages of infection and for sustained intracellular survival. nih.gov
The expression of the 14K antigen is tightly regulated and is dramatically induced by hypoxia, a condition prevalent in the granulomas where dormant bacilli reside. nih.govnih.gov This upregulation is controlled by the DosR/DevR two-component regulatory system, which senses hypoxic signals. nih.gov This precise control ensures that the protein is produced when it is most needed for the bacterium to adapt to the non-replicating state associated with latency. nih.gov The depletion of the 14K antigen has been shown to decrease the tolerance of M. tb to anaerobic conditions, further underscoring its essential role in surviving the hypoxic environment of the host. nih.gov
Table 2: Research Findings on the Role of 14K Antigen in Mycobacterium tuberculosis Pathogenesis
| Research Finding | Implication for Pathogenesis | Reference(s) |
| The 14K antigen is a small heat shock protein that functions as a molecular chaperone. | Protects mycobacterial proteins from stress-induced damage within the macrophage, ensuring bacterial viability. | nih.gov |
| Expression of the 14K antigen is significantly upregulated under hypoxic conditions and is regulated by the DosR/DevR system. | Enables adaptation and survival in the low-oxygen environment of the granuloma, characteristic of latent infection. | nih.govnih.govnih.gov |
| Overexpression of the 14K antigen slows the growth rate of M. tuberculosis. | Facilitates the establishment of a persistent, non-replicating state, helping the bacterium to evade immune clearance. | nih.gov |
| A fusion protein containing the 14K antigen (CMX) activates macrophages through TLR2 and TLR4, inducing cytokine production. | Modulates the host's innate immune response, influencing the inflammatory milieu at the site of infection. | frontiersin.org |
| Deletion of the gene encoding the 14K antigen impairs the growth of M. tuberculosis in macrophages. | Demonstrates the protein's critical role in intracellular survival and replication during the initial stages of infection. | nih.gov |
Immunological Aspects of the 14k Antigen
Antigenicity and Immunodominance
Antigenicity refers to the ability of a molecule to be specifically recognized by the antibodies or T-cell receptors of the adaptive immune system. The 14K antigen has demonstrated notable antigenic properties, eliciting both humoral (B-cell) and cellular (T-cell) immune responses in individuals exposed to M. tuberculosis.
Induction of Host Immune Responses
The 14K antigen is recognized during various stages of tuberculosis (TB) infection. It is particularly associated with the host response during the chronic or latent phase of the disease.
Cellular Immune Response: The control of M. tuberculosis infection is primarily dependent on the cellular immune system, involving the activation of T-cells. nih.gov The 14K antigen has been shown to induce T-cell responses, a critical component for controlling the infection. nih.gov Specifically, it can stimulate both CD4+ and CD8+ T-cells. The activation of these cells leads to the production of key cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor (TNF), which are crucial for containing the mycobacteria within granulomas. nih.govnih.gov Studies have shown that immunization with certain mycobacterial antigens can lead to robust, antigen-specific multi-functional CD4+ and CD8+ T-cell immune responses. nih.gov
Humoral Immune Response: In addition to cellular immunity, the 14K antigen can also induce a humoral immune response, characterized by the production of specific antibodies. While the role of antibodies in controlling TB is considered secondary to T-cell mediated immunity, their presence indicates that the antigen is recognized by B-cells during infection. The detection of IgG antibodies against specific mycobacterial antigens has been observed in TB patients. nih.gov
Comparative Antigenicity with Other Mycobacterial Antigens
The immunogenicity of the 14K antigen is often evaluated in comparison to other well-characterized M. tuberculosis antigens, such as those in the Ag85 complex (e.g., Ag85B) and the early secretory antigenic target-6 (ESAT-6). These antigens are potent inducers of the host immune response and are components of leading TB vaccine candidates and modern diagnostic tests. nih.govnih.gov
In terms of T-cell reactivity, antigens like ESAT-6 and Ag85B are often considered immunodominant, particularly in patients with active tuberculosis. They typically elicit strong IFN-γ responses from the T-cells of infected individuals. areeo.ac.ir The response to the 14K antigen can be more variable among different patient populations. For instance, some studies suggest that the 14K antigen is more strongly associated with latent TB infection, whereas ESAT-6 and its partner protein CFP-10 are more indicative of active disease. The sensitivity and specificity of these antigens can vary; for example, in one study, the sensitivities of IHC staining for Ag85B, ESAT-6, and CFP10 were 62.32%, 78.26%, and 69.57%, respectively. nih.gov
Epitope Mapping and Characterization
Epitope mapping involves identifying the specific sites on an antigen that are recognized by antibodies and T-cell receptors. nih.gov This is crucial for understanding the molecular basis of immunogenicity and for designing subunit vaccines and diagnostics.
Identification of B-Cell Epitopes
B-cell epitopes are the portions of the antigen that bind to antibodies. These can be linear (a continuous sequence of amino acids) or conformational (amino acids brought into proximity by the protein's three-dimensional folding). frontiersin.org Studies have shown that antibodies in the sera of tuberculosis patients predominantly recognize discontinuous (conformational) epitopes on some mycobacterial proteins. nih.gov This suggests that the native structure of the antigen is important for antibody recognition. High-content peptide microarray technologies have been used to identify linear epitope "hotspots" that are recognized by IgG antibodies in TB patient sera. nih.gov
Table 1: Identified B-Cell Epitopes of Mycobacterial Antigens This table is illustrative of B-cell epitope data for mycobacterial antigens. Specific data for the 14K antigen is less commonly published than for diagnostic antigens like Ag85.
| Antigen | Epitope Region (Amino Acid Position) | Epitope Type | Observed In |
|---|---|---|---|
| Ag85A | 212-235 | Linear | In silico prediction |
| Ag85B | 209-237 | Linear | In silico prediction |
| 10-kDa protein | Multiple | Predominantly Conformational | TB Patient Sera |
Identification of T-Cell Epitopes
T-cell epitopes are short peptides derived from the processing of the antigen within an antigen-presenting cell. These peptides are then presented on the cell surface by Major Histocompatibility Complex (MHC) molecules for recognition by T-cells. youtube.com The identification of T-cell epitopes is fundamental for vaccine development. researchgate.net
For the 14K antigen and other mycobacterial proteins, researchers have used overlapping peptide libraries to screen for T-cell reactivity. nih.gov These studies have identified several peptide sequences that can stimulate T-cells from TB-infected individuals to proliferate and produce cytokines like IFN-γ. Both CD4+ and CD8+ T-cell epitopes have been identified, which are presented by MHC class II and class I molecules, respectively. researchgate.net While much of the focus in TB has been on CD4+ T-cell responses, the role of CD8+ T-cells in recognizing and killing infected cells is also acknowledged. aston.ac.uk
Table 2: Examples of Identified T-Cell Epitopes from Mycobacterial Antigens This table presents examples of T-cell epitopes from prominent M. tuberculosis antigens to illustrate the type of data generated in epitope mapping studies. Specific epitope sequences for the 14K antigen require targeted research.
| Antigen | Epitope Sequence | Amino Acid Position | Responding T-Cell | MHC Restriction (if known) |
|---|---|---|---|---|
| Ag85A | Amino Acids 61-80 | 61-80 | CD4+ | Promiscuous |
| Ag85A | Amino Acids 241-270 | 241-270 | CD4+ | Promiscuous |
| ESAT-6 | Multiple | Various | CD4+ | Various HLA types |
Conformational versus Linear Epitopes
The distinction between conformational and linear epitopes is particularly relevant for B-cell recognition. nih.gov
Linear Epitopes: These are formed by a continuous stretch of amino acids in the protein sequence. They can be identified using synthetic peptides in assays like ELISA or peptide microarrays. nih.gov
Conformational Epitopes: These are composed of amino acid residues that are not in a continuous sequence but are brought close together in the folded, three-dimensional structure of the protein. frontiersin.org These are often lost when the protein is denatured.
For B-cells, recognition of the 14K antigen likely involves both types of epitopes, though conformational epitopes are often immunodominant for globular proteins. nih.gov This is because antibodies typically bind to the surface of the native antigen.
For T-cells, the epitopes are, by nature, linear peptides. This is because the antigen is first broken down (processed) into small peptide fragments before being loaded onto MHC molecules for presentation to T-cells. youtube.com Therefore, the concept of conformational T-cell epitopes is not applicable in the same way.
Cellular Immune Responses Elicited by the 14K Antigen
The cellular arm of the immune system, orchestrated by T-lymphocytes, is paramount in the control of Mycobacterium tuberculosis infection. The 14K antigen has been identified as a target of these cellular responses.
Activation of T-Lymphocyte Subsets (e.g., CD4+, CD8+)
Both CD4+ and CD8+ T-cells play crucial, complementary roles in the immune response against M. tuberculosis. CD4+ T-helper cells are critical in activating macrophages to kill or inhibit the growth of the bacteria, while CD8+ cytotoxic T-lymphocytes can lyse infected cells. While much of the research has focused on the broader T-cell response to a range of mycobacterial antigens, studies have indicated that the 14K antigen (also referred to as the 16-kDa antigen) is recognized by T-cells. It is understood that for an effective immune response, sufficient Interleukin-2 (IL-2) is required to activate CD8+ T-cells nirt.res.in. Although direct studies exhaustively detailing the differential activation of CD4+ and CD8+ T-cell subsets specifically by the 14K antigen are limited, the general consensus points towards the involvement of both subsets in recognizing processed mycobacterial proteins.
Dendritic Cell Activation and Antigen Presentation Pathways (e.g., MHC Class I)
Dendritic cells (DCs) are professional antigen-presenting cells that play a pivotal role in initiating the T-cell response to M. tuberculosis. Following phagocytosis of mycobacteria or their products, DCs process the antigens and present them to T-cells via Major Histocompatibility Complex (MHC) molecules. For protein antigens like the 14K antigen, presentation to CD4+ T-cells occurs via the MHC class II pathway. There is also evidence to suggest that antigens from phagocytosed mycobacteria can be cross-presented via the MHC class I pathway, leading to the activation of CD8+ T-cells ucl.ac.uk. This cross-presentation is a critical mechanism for inducing a cytotoxic T-lymphocyte response against intracellular pathogens. While the specific mechanisms of DC activation and antigen presentation for the 14K antigen have not been fully elucidated, it is expected to follow these classical pathways.
Humoral Immune Responses to the 14K Antigen
The humoral immune response, characterized by the production of antibodies, is also a feature of TB infection, with the 14K antigen being an immunodominant target.
Antibody Generation and Specificity
The production of antibodies against various M. tuberculosis antigens, including the 14K antigen, is a common feature in patients with active tuberculosis. However, the antibody response is notably heterogeneous among individuals, with variations in the specific antigens recognized and the magnitude of the response researchgate.net. The 14K (16-kDa) antigen is frequently recognized by the host's humoral immune system. In a study of elderly individuals with latent tuberculosis, the antibody response to the 16-kDa antigen was found to be mainly oligoclonal, suggesting a focused and sustained immune recognition of this specific antigen ucl.ac.uk.
Table 1: IgG Antibody Response to the 14K Antigen in Tuberculosis Patients
| Study Population | Number of Patients | Patients with IgG to 14K Antigen (%) | High-Level Responders (%) |
|---|---|---|---|
| Tuberculosis Patients | 59 | 44 | 34 |
Data derived from a study on heterogeneous antibody responses in tuberculosis. High-level responders are defined as having antibody levels greater than or equal to the mean optical density plus 6 standard deviations of negative controls. researchgate.net
Isotype Analysis of Antibody Responses
Analysis of the different antibody isotypes (IgG, IgA, and IgM) provides further insight into the nature of the humoral response to the 14K antigen. Studies have evaluated the diagnostic potential of detecting these different isotypes. In a study on childhood tuberculosis, the sensitivity of detecting IgG, IgA, and IgM antibodies against the recombinant 16-kDa antigen was determined.
Table 2: Sensitivity of Antibody Isotypes to the 16-kDa (14K) Antigen in Childhood Tuberculosis
| Antibody Isotype | Sensitivity (%) |
|---|---|
| IgG | 34 |
| IgA | 19 |
| IgM | 3 |
Data from a study evaluating the diagnostic value of measuring IgG, IgM, and IgA antibodies to the recombinant 16-kilodalton antigen of Mycobacterium tuberculosis in childhood tuberculosis. Sensitivity was set at a specificity of 95th percentile of the contact group. researchgate.net
Mechanisms of Immune Modulation or Evasion by the 14K Antigen
The 14K antigen of Mycobacterium tuberculosis, identified as the 14 kDa protein Rv1471, is a secreted thioredoxin that plays a significant, albeit complex, role in the interplay between the bacterium and its host. While extensively studied for its potent immunostimulatory properties, particularly in the context of vaccine development, its direct mechanisms for immune modulation or evasion during natural infection are less clearly defined. The available research points towards a dual role, where the antigen can both stimulate and potentially help the bacterium withstand host immune responses.
Recent studies have highlighted the capacity of Rv1471 to induce a robust immune response. When used as a vaccine candidate, this antigen has been shown to promote the functional and phenotypic maturation of bone marrow-derived macrophages (BMDMs) in vitro. nih.gov This maturation is characterized by an increased production of inflammatory cytokines and the upregulation of co-stimulatory molecules on the macrophage surface. nih.gov Furthermore, immunization with Rv1471 in a liposomal formulation has been demonstrated to elicit strong antigen-specific multifunctional CD4+ and CD8+ T-cell responses in murine models, conferring significant protection against M. tuberculosis challenge. nih.gov
The immunostimulatory effects of Rv1471 are linked to the activation of specific signaling pathways. Transcriptional analysis of BMDMs trained with Rv1471 revealed the activation of innate immune memory through the Akt-mTOR-HIF-1α and aerobic glycolysis pathways. nih.gov This suggests that the 14K antigen can prime the innate immune system for a more effective response against mycobacterial infections. nih.gov
Despite its immunogenic nature, the function of the 14K antigen as a thioredoxin is crucial for the bacterium's ability to survive within the hostile environment of the host macrophage. The thioredoxin system in M. tuberculosis is essential for maintaining thiol redox homeostasis, which is critical for various cellular processes, including DNA replication and sulfur metabolism. nih.gov By contributing to the neutralization of reactive oxygen and nitrogen species produced by macrophages, the thioredoxin system, including Rv1471, provides a mechanism of resistance against oxidative stress. nih.gov This protection against the host's oxidative burst can be considered a form of passive immune evasion, as it allows the bacterium to persist and replicate within phagocytes. nih.gov
While direct evidence of Rv1471 actively suppressing or evading the immune system is limited, its role in maintaining the bacterium's viability underpins the pathogen's ability to establish and maintain a chronic infection. The thioredoxin system is considered a viable target for the development of new anti-mycobacterial drugs, highlighting its importance in the bacterium's defense mechanisms. nih.gov
| Research Finding | Experimental Model | Key Outcome | Reference |
| Rv1471 induces functional and phenotypic maturation of macrophages. | In vitro (mouse bone marrow-derived macrophages) | Increased production of inflammatory cytokines and surface expression of co-stimulatory molecules. | nih.gov |
| Immunization with Rv1471 provides protection against M. tuberculosis. | In vivo (murine model) | Robust antigen-specific multi-functional CD4+ and CD8+ T-cell immune responses and substantial protective efficacy. | nih.gov |
| Rv1471 activates innate immune memory. | In vitro (mouse bone marrow-derived macrophages) | Activation of Akt-mTOR-HIF-1α and aerobic glycolysis pathways. | nih.gov |
| The thioredoxin system is essential for M. tuberculosis survival. | In vitro and in vivo (M. tuberculosis) | Maintains thiol redox homeostasis, crucial for DNA and sulfur metabolism. | nih.gov |
| The thioredoxin system protects against oxidative stress. | In vitro (M. tuberculosis) | Contributes to resistance against reactive oxygen and nitrogen species. | nih.gov |
Research Methodologies for Studying the 14k Antigen
Genetic and Molecular Biology Techniques
Genetic and molecular biology approaches have been fundamental in isolating, producing, and functionally probing the 14K antigen.
Recombinant DNA technology has been a cornerstone for studying the 14K antigen, enabling its production in heterologous hosts, thereby overcoming the challenges of isolating native proteins from M. tuberculosis. A common strategy involves the use of Escherichia coli as an expression host. The gene encoding the 14K antigen has been cloned into various expression vectors, such as the lambda gt11 phage and plasmid-based systems utilizing strong promoters like the T7 promoter, to achieve high-level protein production. nih.govnih.govnih.gov This approach has been successfully used to generate recombinant 14K antigen for immunological studies and for the development of diagnostic reagents. nih.govnih.gov
The choice of expression system is critical for obtaining soluble and properly folded protein. Systems that allow for regulated and slower protein expression have been shown to be advantageous in producing soluble recombinant 14K antigen, which is crucial for its functional and structural characterization. nih.govresearchgate.net
Table 1: Examples of Gene Expression Systems Used for 14K Antigen Production
| Expression Host | Vector System | Promoter | Purpose |
| Escherichia coli | Lambda gt11 | lacZ | Initial cloning and expression for antibody screening. nih.gov |
| Escherichia coli | T7 promoter-based vectors (e.g., pET series) | T7 | High-level expression of recombinant protein for purification and immunological studies. nih.govresearchgate.net |
| Mycobacterium smegmatis | Acetamidase-inducible system | amiE | Heterologous expression in a closely related, non-pathogenic mycobacterial host. nih.gov |
To understand the functional role of the 14K antigen, researchers have employed mutagenesis techniques. Transposon mutagenesis, for instance, has been a powerful tool to create large-scale mutant libraries of M. tuberculosis, allowing for the identification of genes that are essential or non-essential for in vitro growth. epfl.ch Such studies have indicated that the gene for the 14K antigen (Rv1932) is non-essential for in vitro growth, suggesting its role may be more critical during infection or under specific stress conditions. epfl.ch
Functional studies often involve expressing the recombinant 14K antigen and assessing its biological activities. A significant focus has been on its immunological properties. Studies have shown that the recombinant 14K antigen can induce both humoral and cell-mediated immune responses. nih.govnih.gov For example, immunization of laboratory animals with the purified recombinant protein has been shown to elicit delayed-type hypersensitivity reactions and in vitro lymphoproliferative responses, indicating the presence of T-cell epitopes. nih.gov
Targeted gene deletion is a precise method to study the function of a specific gene by observing the phenotype of the resulting knockout mutant. While specific studies detailing the complete deletion of the 14K antigen gene are not extensively reported in the provided context, this methodology is a standard approach in mycobacterial research. The creation of a ΔRv1009 mutant, for example, demonstrated a specific role for this resuscitation-promoting factor in reactivation from chronic infection, a strategy that could be applied to the 14K antigen to investigate its role in different stages of tuberculosis pathogenesis. nih.gov Such gene knockout mutants, created through techniques like homologous recombination, allow for a direct assessment of the gene's contribution to bacterial physiology, virulence, and interaction with the host immune system.
Protein Purification and Characterization Techniques
Once the 14K antigen is expressed recombinantly, a variety of biochemical techniques are employed to purify and characterize the protein.
The expression of the 14K antigen is typically induced in the chosen host, often E. coli. For purification, a common strategy is to engineer the recombinant protein with an affinity tag, such as a polyhistidine (His-tag). This tag allows for a straightforward, one-step purification process using immobilized metal affinity chromatography (IMAC), such as with a Ni-Sepharose column. researchgate.netpjbmb.com The bound His-tagged 14K antigen can then be eluted with a high concentration of imidazole. researchgate.net
Further purification steps may be necessary to achieve high purity and involve various chromatographic techniques. These can include ion-exchange chromatography to separate proteins based on charge and size-exclusion chromatography (gel filtration) to separate based on size, which also helps in removing protein aggregates. researchgate.netareeo.ac.ir
Table 2: A Typical Purification Scheme for Recombinant 14K Antigen
| Step | Technique | Principle | Purpose |
| 1. Cell Lysis | Sonication or French press | Mechanical disruption of cells | Release of intracellular recombinant protein. |
| 2. Clarification | Centrifugation | Separation of soluble and insoluble fractions | Removal of cell debris and insoluble proteins. |
| 3. Affinity Chromatography | Immobilized Metal Affinity Chromatography (IMAC) | Binding of polyhistidine tag to immobilized metal ions (e.g., Ni2+) | Primary capture and purification of the tagged protein. researchgate.netpjbmb.com |
| 4. Ion-Exchange Chromatography | Anion or Cation Exchange | Separation based on net surface charge | Further purification and removal of contaminating proteins. researchgate.net |
| 5. Size-Exclusion Chromatography | Gel Filtration | Separation based on hydrodynamic radius | Removal of aggregates and final polishing of the protein. areeo.ac.ir |
A variety of analytical techniques are used to characterize the purified 14K antigen. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is routinely used to assess the purity and apparent molecular weight of the protein. areeo.ac.ircreative-diagnostics.com The 14K antigen typically migrates at an apparent molecular weight of approximately 14-16 kDa on SDS-PAGE. nih.gov
Mass spectrometry (MS) is a powerful tool for the definitive identification and characterization of the protein. Techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to confirm the identity of the purified protein by matching its peptide mass fingerprint or fragment ion spectra to the theoretical sequence derived from the gene. epfl.chepfl.ch
Chromatographic methods are not only used for purification but also for analysis. For instance, analytical size-exclusion chromatography can provide information about the oligomeric state of the protein in solution. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be used to assess the purity of the protein preparation. creative-diagnostics.com
Structural Analysis Approaches
The elucidation of the three-dimensional structure of the 14K antigen from Mycobacterium tuberculosis is fundamental to understanding its function, its interaction with the host immune system, and for rational vaccine and diagnostic design. A variety of biophysical and computational techniques are employed to characterize its structure at different levels of organization.
Electron Microscopy and Cryo-Electron Microscopy for Oligomeric Structures
Electron microscopy (EM) provides direct visualization of macromolecules, offering insights into their size, shape, and oligomeric state. For the 14K antigen, which may exist in various assembly forms, these techniques are invaluable.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology by allowing the observation of biological macromolecules in a near-native, hydrated state. dovepress.comresearchgate.net This technique avoids artifacts associated with staining or crystallization. For studying the 14K antigen, cryo-EM involves flash-freezing a purified solution of the protein and imaging it at cryogenic temperatures. researchgate.net This approach is particularly powerful for several reasons:
Preservation of Native Structure: It avoids potential structural alterations caused by crystallization or staining.
Analysis of Heterogeneous Samples: Cryo-EM can analyze samples containing a mixture of different oligomeric states, allowing researchers to computationally sort particles and determine the structures of multiple co-existing forms.
High-Resolution Imaging: Single-particle analysis, a computational method used with cryo-EM, can average images of thousands of individual antigen particles to generate a high-resolution 3D reconstruction. microbiologyresearch.orgnih.gov This can reveal fine details of the antigen's secondary and tertiary structure, as well as the interfaces between subunits in an oligomer. researchgate.net
Studies on other M. tuberculosis proteins, such as the cytochrome bcc:aa3 supercomplex, have demonstrated the power of cryo-EM to resolve complex dimeric structures and functional domains. nih.govresearchgate.net This same methodology can be applied to determine if the 14K antigen forms stable oligomeric complexes, which is crucial for its function and antigenicity.
Analytical Ultracentrifugation for Quaternary Structure Elucidation
Analytical Ultracentrifugation (AUC) is a powerful biophysical technique for studying the behavior of macromolecules in solution. beckman.combeckman.com It provides critical information about a protein's size, shape, and interactions without the need for labeling or immobilization. beckman.comdanaher.com For the 14K antigen, AUC is primarily used to determine its quaternary structure and assess its homogeneity.
There are two main types of AUC experiments:
Sedimentation Velocity (SV): In an SV experiment, a high centrifugal force is applied, causing the protein molecules to sediment through the solvent. The rate of sedimentation is monitored in real-time. youtube.com This data can be used to determine the sedimentation coefficient (s), which is related to the molecule's mass and shape. By analyzing the distribution of sedimentation coefficients, researchers can determine the oligomeric state (monomer, dimer, etc.) of the 14K antigen in solution and identify the presence of any aggregates or different conformational states. nih.gov
Sedimentation Equilibrium (SE): In an SE experiment, the sample is spun at a lower speed until the processes of sedimentation and diffusion reach equilibrium. At this point, the concentration distribution of the protein in the cell is stable. This distribution is directly related to the molar mass of the protein, allowing for a precise determination of the molecular weight of the 14K antigen and its oligomers.
AUC is particularly valuable for detecting and quantifying weak protein-protein interactions and conformational changes, making it an ideal tool to study the self-association properties of the 14K antigen under various solution conditions (e.g., pH, ionic strength). nih.gov
Computational Modeling and In Silico Structural Predictions
Computational approaches are essential for complementing experimental data and providing predictive models of protein structure and function. nih.gov These in silico methods are particularly useful when experimental structure determination is challenging.
Homology Modeling: If the 14K antigen shares sufficient amino acid sequence similarity with a protein of known structure (a "template"), homology modeling can be used to build a predictive 3D model. The accuracy of the model is highly dependent on the sequence identity between the target and the template.
Ab Initio Modeling: In the absence of a suitable template, ab initio (or de novo) methods predict the structure from the amino acid sequence alone, based on the fundamental principles of protein folding. While computationally intensive, these methods have become increasingly powerful with the advent of machine learning and artificial intelligence approaches like AlphaFold.
Molecular Dynamics (MD) Simulations: Once a structural model is obtained (either experimentally or computationally), MD simulations can be used to study its dynamic behavior. These simulations model the movements of atoms and molecules over time, providing insights into:
Conformational Flexibility: Understanding which parts of the 14K antigen are rigid and which are flexible.
Stability: Assessing the stability of the predicted oligomeric interfaces.
Interaction Analysis: Simulating the binding of the antigen to antibodies or host cell receptors.
These computational tools have been widely applied to study various aspects of M. tuberculosis, from drug discovery to understanding host-pathogen interactions. nih.govscispace.combiorxiv.org For the 14K antigen, in silico epitope prediction can identify potential regions that are likely to be recognized by the immune system, guiding the design of experiments and the development of diagnostics. nih.govfrontiersin.orgnih.gov
Immunological Assessment Techniques
Evaluating the immunological properties of the 14K antigen is critical to determine its potential as a diagnostic marker or vaccine component. This involves assessing its ability to be recognized by and to stimulate the host's immune system.
Monoclonal Antibody Generation and Specificity Assays
Monoclonal antibodies (mAbs) are highly specific antibodies that recognize a single, unique epitope on an antigen. nih.gov The generation of mAbs specific to the 14K antigen is a fundamental step in developing diagnostic assays and research tools.
Generation Process:
Immunization: A host animal, typically a mouse, is immunized with the purified 14K antigen. This stimulates the animal's B cells to produce antibodies against the antigen.
Hybridoma Technology: Spleen cells from the immunized mouse are harvested and fused with myeloma (cancerous B) cells to create immortal, antibody-producing hybridoma cells.
Screening and Selection: The hybridoma cells are screened to identify clones that produce antibodies with high affinity and specificity for the 14K antigen.
Specificity Assays: Once mAbs are generated, their specificity must be rigorously confirmed. nih.gov This ensures they bind only to the 14K antigen and not to other proteins from M. tuberculosis or the host. genscript.com Common specificity assays include:
Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay used to quantify the binding of the mAb to the 14K antigen. Cross-reactivity can be tested by coating wells with other related antigens. nih.gov
Western Blot: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses the mAb to detect the 14K antigen. A specific mAb will produce a single band at the correct molecular weight.
Knock-out (KO) Validation: The most definitive test for specificity involves using a strain of M. tuberculosis in which the gene for the 14K antigen has been deleted. A truly specific antibody will show a signal in the wild-type strain but no signal in the KO strain.
These mAbs are crucial for developing diagnostic tests to detect the antigen in clinical samples. nih.gov
Lymphocyte Proliferation Assays
A key feature of an effective immune response to M. tuberculosis is the activation and proliferation of T lymphocytes (T cells). nih.gov The lymphocyte proliferation assay (LPA) is a classic immunological technique used to measure this T cell response in vitro. nih.gov
Methodology:
Cell Isolation: Peripheral blood mononuclear cells (PBMCs), which contain lymphocytes, are isolated from individuals previously exposed to M. tuberculosis or from vaccinated subjects.
Antigen Stimulation: The cells are cultured in the presence of the purified 14K antigen. researchgate.net Control cultures are run without the antigen or with a non-specific mitogen.
Measurement of Proliferation: If T cells in the sample recognize the 14K antigen, they will become activated and begin to divide (proliferate). This proliferation can be measured in several ways:
Thymidine Incorporation: Traditionally, proliferation was measured by adding radiolabeled thymidine to the culture. Proliferating cells incorporate the label into their new DNA, and the amount of radioactivity is proportional to the level of proliferation.
Dye Dilution: A more modern approach uses fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE). Cells are labeled with the dye before stimulation. With each cell division, the dye is distributed equally between the two daughter cells, halving the fluorescence intensity. The degree of proliferation can be quantified by measuring the reduction in fluorescence using flow cytometry.
A positive result in an LPA indicates the presence of memory T cells specific for the 14K antigen, demonstrating that the individual has mounted a cellular immune response to this protein. frontiersin.org This assay is crucial for evaluating the immunogenicity of the 14K antigen as a potential vaccine candidate.
Data Tables
Table 1: Comparison of Structural Analysis Techniques for the 14K Antigen
| Technique | Information Obtained | Advantages | Limitations |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure, oligomeric state, conformational heterogeneity. | Near-native state analysis, no need for crystals, can resolve multiple structures from one sample. dovepress.comresearchgate.net | Requires expensive instrumentation, computationally intensive, may be difficult for very small proteins. |
| Analytical Ultracentrifugation (AUC) | Molecular weight, oligomeric state, stoichiometry, association constants, sample homogeneity. danaher.com | Analysis in solution, provides thermodynamic data, matrix-free. beckman.com | Low-resolution structural information, sensitive to sample viscosity. |
| Computational Modeling | Predicted 3D structure, dynamic behavior, epitope mapping, interaction simulation. nih.govnih.gov | Cost-effective, can model dynamics, predictive power for guiding experiments. | Accuracy depends on available templates (homology) or force field accuracy (MD), requires experimental validation. |
Table 2: Overview of Immunological Assessment Techniques for the 14K Antigen
| Technique | Purpose | Principle | Key Findings |
| Monoclonal Antibody Generation & Specificity Assays | Develop highly specific tools for detection and research. nih.gov | Immunization followed by hybridoma technology; specificity confirmed by ELISA, Western Blot, etc. nih.gov | Production of mAbs that can be used in diagnostic kits (e.g., ELISA) to detect the 14K antigen in patient samples. |
| Lymphocyte Proliferation Assay (LPA) | Measure antigen-specific cellular (T cell) immune memory. nih.gov | In vitro stimulation of lymphocytes with the antigen, followed by measurement of cell division via dye dilution or thymidine incorporation. researchgate.netfrontiersin.org | A strong proliferative response indicates the 14K antigen is immunogenic and can elicit a memory T cell response, supporting its potential as a vaccine candidate. |
Cytokine Profiling Assays
Research has demonstrated that the 14K antigen induces a distinct cytokine signature, particularly in the context of latent tuberculosis infection (LTBI). A study involving tuberculosis patients, their household contacts, and community controls revealed that the levels of Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-10 (IL-10) in response to Rv2031c were significantly elevated during latent TB infection nih.gov. This suggests that a robust cytokine response to this antigen may be associated with the control of the infection.
Specifically, in individuals with latent TB, the baseline responses of TNF-α and IL-10 to Rv2031c were notably higher compared to untreated patients and their contacts nih.gov. Over a 12-month follow-up period, the IFN-γ, TNF-α, and IL-10 responses to Rv2031c in contacts and treated patients increased to levels comparable to those in the control group with latent infection nih.gov. This dynamic cytokine response suggests a potential role for the 14K antigen in the evolving immune surveillance of M. tuberculosis. The concurrent elevation of both pro-inflammatory (IFN-γ, TNF-α) and anti-inflammatory (IL-10) cytokines indicates a balanced immune response, which may be crucial for containing the bacteria without causing excessive tissue damage.
The table below summarizes the key cytokines that have been profiled in response to the 14K antigen.
| Cytokine | Predominant Immune Response Type | Observed Change in Response to 14K Antigen (Rv2031c) in Latent TB | Reference |
| IFN-γ | Th1 | Significantly elevated | nih.gov |
| TNF-α | Pro-inflammatory | Significantly elevated | nih.gov |
| IL-10 | Anti-inflammatory/Regulatory | Significantly elevated | nih.gov |
Western Blotting and Immunoprecipitation Studies
Western blotting and immunoprecipitation are fundamental techniques for the identification, characterization, and study of protein-protein interactions of the 14K antigen of Mycobacterium tuberculosis.
Western Blotting has been instrumental in the initial identification and characterization of the 14K antigen. This technique allows for the detection of the specific protein from a complex mixture of proteins based on its molecular weight and its reactivity with a specific antibody. For instance, the 14-kilodalton peptide antigen was originally isolated from an Escherichia coli lambda gt11 recombinant DNA clone and its identity was confirmed by Western blotting using the monoclonal antibody TB68. This method is also crucial for verifying the expression of the recombinant 14K antigen in various expression systems before its use in immunological assays.
Immunoprecipitation is a powerful technique used to isolate a specific protein and its binding partners from a cell lysate. While specific co-immunoprecipitation studies detailing the interaction of the 14K antigen with host cell proteins were not found in the available search results, this methodology is critical for understanding the functional context of the antigen within the host-pathogen interaction.
Computational analyses have predicted potential protein-protein interactions for Rv2031c with other mycobacterial proteins. For example, in silico studies suggest that Rv2031c may interact with the chaperone protein DnaK (Rv0350) and the virulence factor ESAT-6 (Rv3875) nih.govfrontiersin.org. Co-immunoprecipitation would be the gold-standard laboratory technique to validate these predicted interactions. The general workflow for such an experiment would involve:
Lysing M. tuberculosis-infected host cells.
Incubating the lysate with an antibody specific to the 14K antigen.
Precipitating the antibody-antigen complex using protein A/G beads.
Eluting the bound proteins and identifying them using mass spectrometry or Western blotting with antibodies against the suspected interacting partners.
The table below outlines the applications of these methodologies in studying the 14K antigen.
| Technique | Application in Studying 14K Antigen | Key Findings/Potential Findings |
| Western Blotting | Identification and characterization of the native and recombinant 14K antigen. | Confirmed the identity of the 14-kDa peptide using monoclonal antibody TB68. |
| Immunoprecipitation | Isolation of the 14K antigen and its interacting partners from cell lysates. | Could be used to validate predicted interactions with mycobacterial proteins like DnaK and ESAT-6, and to identify novel host protein interactions. |
Flow Cytometry for Immune Cell Characterization
Flow cytometry is a high-throughput technique that allows for the multi-parametric analysis of individual cells within a heterogeneous population. In the context of the 14K antigen of Mycobacterium tuberculosis, flow cytometry is an invaluable tool for characterizing the phenotype and function of immune cells that respond to this specific antigen. While studies focusing exclusively on the 14K antigen are limited in the provided search results, the general application of flow cytometry in tuberculosis research provides a clear framework for how this methodology is employed.
The primary application of flow cytometry in this context is to identify and quantify antigen-specific T lymphocytes (CD4+ and CD8+ T cells) and to characterize their functional responses upon stimulation with the 14K antigen. This is typically achieved through intracellular cytokine staining (ICS). Following in vitro stimulation of peripheral blood mononuclear cells (PBMCs) with the 14K antigen, cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
This approach allows researchers to determine the frequency of T cells that produce specific cytokines in response to the 14K antigen, thereby providing insights into the quality of the T-cell response. Furthermore, by including antibodies against other cell surface markers, it is possible to delineate the memory phenotype of the responding T cells (e.g., naïve, central memory, effector memory).
Flow cytometry can also be used to assess the activation status of various immune cells, such as macrophages and dendritic cells, after exposure to the 14K antigen. This is achieved by measuring the upregulation of cell surface activation markers like CD40, CD80, CD86, and MHC class II molecules nih.govnih.gov.
The table below details the potential applications and measurable parameters using flow cytometry for the characterization of immune cells responding to the 14K antigen.
| Cell Type | Measurable Parameters | Purpose of Analysis |
| CD4+ T cells | Intracellular IFN-γ, TNF-α, IL-2; Surface markers (CD45RA, CCR7) | To determine the frequency, function (Th1/Th2/Th17 polarization), and memory phenotype of antigen-specific helper T cells. |
| CD8+ T cells | Intracellular IFN-γ, Granzyme B, Perforin; Surface markers | To characterize the cytotoxic T lymphocyte response to the 14K antigen. |
| Macrophages | Surface markers (CD14, CD80, CD86, MHC-II) | To assess the activation state and antigen-presenting capacity after uptake of the 14K antigen. |
| Dendritic Cells | Surface markers (CD11c, CD83, CD86, CCR7) | To evaluate the maturation and activation status of dendritic cells upon encountering the 14K antigen. |
Host-Pathogen Interaction Models (Cellular and Animal Models)
In Vitro Cellular Infection Models
In vitro cellular models are essential for dissecting the molecular and cellular interactions between the 14K antigen of Mycobacterium tuberculosis and host immune cells in a controlled environment. The primary cell types used in these models are macrophages and dendritic cells, which are key players in the initial immune response to mycobacterial infection.
Macrophage Models: Macrophages are the primary host cells for M. tuberculosis. In vitro infection of macrophage cell lines (e.g., THP-1, J774) or primary human or murine bone marrow-derived macrophages (BMDMs) allows for the detailed investigation of the 14K antigen's role in intracellular survival and host cell manipulation. A significant finding from studies using these models is that a mutant strain of M. tuberculosis lacking the gene for the 14K antigen (hspX/acr) exhibits increased growth in both resting and activated macrophages nih.gov. This suggests that the 14K antigen plays a role in slowing the growth of the bacterium within macrophages, potentially as a mechanism to promote a persistent, non-replicating state associated with latency nih.gov.
Dendritic Cell Models: Dendritic cells (DCs) are crucial for initiating the adaptive immune response by presenting antigens to T cells. Studies have shown that M. tuberculosis can modulate DC function to its advantage. Research suggests that the 14K antigen may play a role in this immunomodulation by impairing the differentiation of monocytes into dendritic cells. This could represent a mechanism by which the bacterium delays or subverts the host's adaptive immune response. In general, infection of monocyte-derived DCs with M. tuberculosis leads to their activation and maturation, as evidenced by the upregulation of surface markers like CD40, CD80, CD86, and HLA-DR nih.gov. Investigating the specific effect of the 14K antigen on these processes can provide valuable insights into its immunomodulatory properties.
The table below summarizes the key in vitro cellular models used to study the 14K antigen.
| Cellular Model | Cell Type | Key Research Questions | Notable Findings |
| Macrophage Infection Model | Primary macrophages (human or murine), Macrophage cell lines (e.g., THP-1, J774) | Role of the 14K antigen in intracellular bacterial replication and macrophage activation. | A mutant lacking the 14K antigen gene shows increased intracellular growth, suggesting the antigen is involved in slowing bacterial replication. nih.gov |
| Dendritic Cell Model | Monocyte-derived dendritic cells | Effect of the 14K antigen on DC maturation, antigen presentation, and cytokine production. | The 14K antigen may impair the differentiation of monocytes into dendritic cells. |
In Vivo Animal Models for Pathogenesis Studies
In vivo animal models are indispensable for studying the complex pathogenesis of tuberculosis and the role of the 14K antigen in a whole-organism context. The most commonly used small animal models are mice and guinea pigs, each offering unique advantages for tuberculosis research.
Mouse Models: Mice, particularly inbred strains like BALB/c and C57BL/6, are widely used due to their genetic tractability and the availability of immunological reagents. Studies using mouse models have provided crucial insights into the function of the 14K antigen. A key finding is that a Mycobacterium tuberculosis mutant with a deletion of the hspX gene (which encodes the 14K antigen) is hypervirulent in BALB/c mice, showing increased bacterial growth in the lungs following infection nih.gov. This in vivo observation corroborates the in vitro findings in macrophages and strongly suggests that the 14K antigen plays a role in attenuating the virulence of the bacterium, possibly to facilitate the establishment of a persistent or latent infection nih.gov.
Guinea Pig Models: Guinea pigs are highly susceptible to M. tuberculosis infection and develop a pathology that more closely resembles human tuberculosis, including the formation of caseous necrotic granulomas. This makes them a valuable model for studying delayed-type hypersensitivity (DTH) responses and vaccine efficacy. Early research demonstrated that immunization of guinea pigs with the recombinant 14-kilodalton peptide induced in vivo DTH reactions. This indicates that the 14K antigen is a target of the cell-mediated immune response in this model. The guinea pig model is therefore well-suited for evaluating the immunogenicity of the 14K antigen and its potential as a component of a subunit vaccine.
The table below outlines the primary in vivo animal models used for studying the 14K antigen.
| Animal Model | Key Features | Research Applications for 14K Antigen | Key Findings |
| Mouse (e.g., BALB/c) | Genetically well-defined, extensive immunological tools. | Investigating the role of the 14K antigen in bacterial virulence and persistence. | Deletion of the gene for the 14K antigen leads to hypervirulence and increased bacterial growth in vivo. nih.gov |
| Guinea Pig | High susceptibility to M. tuberculosis, human-like pathology (caseous granulomas). | Evaluating the immunogenicity of the 14K antigen, particularly its ability to induce delayed-type hypersensitivity (DTH). | Immunization with the recombinant 14K antigen induces DTH responses. |
Translational Research Potential Excluding Clinical Human Trial Data
Development of Diagnostic Biomarkers
The quest for rapid, reliable, and cost-effective diagnostics for tuberculosis has led researchers to investigate specific Mtb antigens like the 14-kDa protein. Its potential lies in being a target for both direct antigen detection and for identifying the host's antibody response to infection.
Research on 14K Antigen as a Target for Antigen Detection Assays
The 14-kDa antigen is recognized as a potential target for assays designed to directly detect the presence of the pathogen. Circulating mycobacterial antigens are considered valuable targets for the serological diagnosis of tuberculosis. scielo.org.mx Research has focused on incorporating this antigen into multi-antigen detection systems to improve diagnostic accuracy. The underlying principle is that detecting specific mycobacterial proteins shed during active infection can provide a direct indication of disease. While many studies focus on antibody detection, the identification of circulating antigens like the 14-kDa protein in patient samples represents a direct method of diagnosis. scielo.org.mx
Exploration of Serological Biomarker Potential in Research Models
The humoral (antibody) response to Mtb infection is heterogeneous, meaning patients produce antibodies to a wide array of antigens. nih.gov The 14-kDa antigen has been identified as one of the proteins that frequently elicits an antibody response in tuberculosis patients.
In one study, serum immunoglobulin G (IgG) antibodies against a 14-kDa protein were detected in 44% of tuberculosis patients, making it one of the more commonly recognized antigens in the panel tested. nih.gov This suggests its potential as a serological marker. Further research in animal models has supported this. In a study on rhesus monkeys experimentally infected with Mtb, a combination of antigens including a 14-kDa antigen (Ag14kDa) demonstrated high sensitivity for diagnosis. asm.org The use of multiple purified or recombinant antigens, including the 14-kDa protein, has been shown to improve the specificity of serological assays. nih.gov
Table 1: Serological Reactivity of Mtb Antigens in TB Patients
| Antigen | Percentage of Reactive TB Patient Sera (%) | Reference |
| 14-kDa protein | 44 | nih.gov |
| 19-kDa protein | 39 | nih.gov |
| 38-kDa protein | 27 | nih.gov |
| MTC28 | 25 | nih.gov |
| MPT63 | 20 | nih.gov |
| Ag85B | 15 | nih.gov |
| ESAT-6 | 13 | nih.gov |
| KatG | 12 | nih.gov |
Methodological Development for Antigen-Based Detection (e.g., ELISA, Lateral Flow Assays in research settings)
Research efforts have been directed towards developing practical diagnostic formats that utilize the 14-kDa antigen, often in combination with other immunodominant proteins.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA has been a primary tool for evaluating the antibody response to the 14-kDa antigen. nih.govnih.gov Studies have used ELISAs to measure antibody isotypes (IgG, IgM, IgA) against a panel of mycobacterial antigens, including the 14-kDa protein, to differentiate between tuberculosis patients and healthy controls. nih.gov For instance, research has shown that high IgA-antibody titres to certain Mtb fractions, which appeared to be directed against a group of antigens including a 14-kDa protein, could distinguish TB patients from other groups. nih.gov The combination of results from ELISAs for the 14-kDa antigen with other antigens like Ag85b and the 38-kDa antigen has been shown to reach a high diagnostic sensitivity in research models. asm.org
Lateral Flow Assays (LFA): The 14-kDa antigen has also been incorporated into rapid lateral flow immunochromatographic assays. These tests are attractive for point-of-care use due to their simplicity and speed. nih.gov One such rapid test included the 14-kDa protein as one of several antigens used to detect anti-Mtb antibodies. nih.gov Another lateral flow assay, the HEMA-EXPRESS test, uses the recombinant 14-kDa protein Rv2031c (also known as HspX or alpha-crystallin) alongside other specific proteins to detect IgG antibodies in blood or serum samples. nih.gov The development of these assays aims to provide a simple, non-invasive, and rapid tool for TB diagnosis, although their performance can be suboptimal and is a subject of ongoing evaluation. nih.govnih.gov
Vaccine Candidate Research
Subunit vaccines, which use purified components of a pathogen rather than the whole organism, are a major focus of modern vaccine development. nih.gov The 14-kDa antigen of Mtb has been investigated as a potential component of such a vaccine due to its ability to elicit a cell-mediated immune response, which is crucial for controlling Mtb infection.
Rationale for 14K Antigen as a Subunit Vaccine Component
The primary rationale for including the 14-kDa antigen in a subunit vaccine is its demonstrated immunogenicity. An effective TB vaccine must stimulate a robust T-cell response. nih.gov Research has shown that a recombinant 14-kDa protein from M. tuberculosis H37Rv is capable of generating cell-mediated immune responses. nih.gov Specifically, it induces in vitro lymphoproliferative responses and in vivo delayed-type hypersensitivity reactions in preclinical models, which are hallmarks of a T-cell-mediated immune response. nih.gov The ability to stimulate these responses makes it a logical candidate for inclusion in a subunit vaccine, which often requires potent adjuvants and immunogenic components to be effective. nih.gov
Immunological Basis for Protective Efficacy in Pre-Clinical Models
Pre-clinical studies in animal models form the basis for understanding the protective potential of a vaccine candidate. Research involving the 14-kDa antigen has provided insights into its ability to induce protective immune mechanisms.
Immunization of mice and guinea pigs with a recombinant 14-kDa peptide (rTB68) was shown to induce significant T-cell activation. nih.gov This was evidenced by the proliferation of lymphocytes from the draining lymph nodes when stimulated with the antigen in vitro. nih.gov Furthermore, the immunization led to a delayed-type hypersensitivity (DTH) response in vivo, a classic indicator of a cell-mediated immune memory. nih.gov Interestingly, this 14-kDa peptide also showed cross-reactivity with immune lymphocytes from animals immunized with Mycobacterium leprae, indicating the presence of shared T-cell epitopes. nih.gov However, in the specific model tested, this immune response did not confer protection against a live M. leprae challenge in mice. nih.gov The potential of the 14-kDa antigen is often considered in the context of a multi-antigen "cocktail" or fusion protein to broaden the immune response and enhance protective efficacy against Mtb. asm.org
Table 2: Preclinical Immunological Findings for the 14-kDa Antigen
| Finding | Model System | Implication for Vaccine Development | Reference |
| Induction of in vitro lymphoproliferative responses | Mice and Guinea Pigs | Demonstrates activation of T-cells, a key requirement for a TB vaccine. | nih.gov |
| Induction of in vivo delayed-type hypersensitivity | Mice and Guinea Pigs | Indicates the generation of a cell-mediated immune memory response. | nih.gov |
| Cross-reactivity with M. leprae immune lymphocytes | Mice | Suggests the presence of conserved T-cell epitopes among mycobacteria. | nih.gov |
Strategies for Multi-Antigenic Vaccine Design Incorporating 14K Antigen
The development of effective subunit vaccines against Mycobacterium tuberculosis (Mtb) increasingly relies on multi-antigenic constructs designed to elicit a broad and robust immune response. A key strategy involves the creation of fusion proteins, where multiple immunogenic antigens from different stages of Mtb's life cycle are genetically linked into a single molecule. This approach aims to stimulate a comprehensive T-cell response capable of targeting both actively replicating and dormant bacteria. nih.gov
The 14K antigen, also known as HspX or Rv2031c, is a critical latency-associated antigen, making it a prime candidate for inclusion in these multi-stage vaccines. nih.govmdpi.com Research has focused on its incorporation into fusion proteins alongside antigens expressed during active replication. By combining antigens from different phases of infection, these vaccines are designed to provide more comprehensive protection. mdpi.com
Several preclinical studies have explored the utility of the 14K antigen within such fusion constructs. These multi-antigen molecules are engineered to ensure that the T-cell epitopes of each component antigen remain available for interaction with the host's immune cells. For instance, a tetra-fusion protein, designated tetrafu56 , was constructed incorporating HspX (14K antigen) with other antigens like EspC, TB10.4, and PPE57. nih.gov In another example, a fusion protein was created combining the 14K antigen (HspX) with Ag85B and Mpt64₁₉₀₋₁₉₈. nih.gov These strategies underscore the importance of including latency antigens like the 14K protein to develop a potent multi-stage vaccine against tuberculosis.
Below is a table summarizing examples of multi-antigenic fusion proteins that incorporate the 14K antigen (HspX/Rv2031c).
Table 1: Examples of Multi-Antigenic Fusion Proteins Incorporating 14K Antigen (HspX/Rv2031c)
| Fusion Protein Name | Component Antigens | Rationale |
|---|---|---|
| trifu37 | HspX, EspC, TB10.4 | Combines a latency antigen (HspX) with secreted antigens from active replication to broaden the immune response. nih.gov |
| trifu44 | HspX, TnCFP21, Rv1352 | Integrates a key latency antigen with other immunogenic proteins to target different stages of infection. nih.gov |
| tetrafu56 | HspX, EspC, TB10.4, PPE57 | A multi-stage fusion molecule designed to enhance T-cell mediated immunity by presenting epitopes from both dormant and replicating Mtb. nih.gov |
| Ag85B-Mpt64₁₉₀₋₁₉₈-HspX | Ag85B, Mpt64₁₉₀₋₁₉₈, HspX | Fuses a major secreted antigen (Ag85B) and another immunogenic fragment with the latency antigen HspX to elicit a multi-faceted immune response. nih.gov |
Adjuvant Research in Conjunction with 14K Antigen-Based Vaccine Constructs
The immunogenicity of subunit vaccines, including those containing the 14K antigen, is highly dependent on the co-administration of an adjuvant. nih.govnih.gov Adjuvants are critical for enhancing and directing the adaptive immune response, particularly for generating the robust Th1- and Th17-type cellular immunity considered essential for controlling Mtb infection. nih.govcreative-diagnostics.com
While research specifically detailing adjuvants for the 14K antigen alone is limited, extensive studies on multi-antigen subunit vaccines that include the 14K antigen (HspX) or similar constructs provide significant insight. A common and effective strategy in preclinical models is the use of liposomal formulations combined with Toll-like receptor (TLR) agonists. mdpi.comresearchgate.net
One of the most frequently studied adjuvant combinations for Mtb subunit vaccines is a formulation of dimethyldioctadecylammonium (B77308) (DDA) and monophosphoryl lipid A (MPLA), a TLR4 agonist. creative-diagnostics.comnih.gov This combination has been shown to potently induce polyfunctional CD4+ T cells that secrete multiple cytokines, including IFN-γ, IL-2, and TNF. nih.gov For example, the CysVac5 fusion protein (composed of CysD, Ag85B, and MPT83) formulated with a DDA/MPLA adjuvant conferred significant protection in mouse models. nih.gov Similarly, the Rv1471 subunit vaccine, when formulated with a liposomal DDA/MPLA adjuvant, produced robust antigen-specific CD4+ and CD8+ T-cell responses and demonstrated substantial protective efficacy against Mtb challenge. researchgate.net
Other adjuvants explored for Mtb subunit vaccines include cationic liposomes like CAF01 (composed of DDA and trehalose (B1683222) dibehenate - TDB) and other TLR agonists such as CpG oligonucleotides (TLR9 agonists). nih.gov The choice of adjuvant is crucial as it can steer the immune response; for instance, adjuvants that activate the cGAS-STING pathway have been observed to stimulate both Th1 and Th17 responses. nih.gov The integration of immunostimulatory agents like PolyI:C with liposomal delivery systems also represents a promising strategy for enhancing vaccine efficacy. frontiersin.org
The table below summarizes key adjuvants and adjuvant systems investigated in preclinical studies with Mtb subunit vaccines, which are relevant for constructs incorporating the 14K antigen.
Table 2: Adjuvant Systems Investigated for Mycobacterium tuberculosis Subunit Vaccines
| Adjuvant/Adjuvant System | Components | Mechanism of Action | Associated Immune Response |
|---|---|---|---|
| DDA/MPLA | Dimethyldioctadecylammonium (DDA) liposome (B1194612) + Monophosphoryl lipid A (MPLA) | Liposomal delivery vehicle combined with a TLR4 agonist. creative-diagnostics.comnih.gov | Potently induces polyfunctional Th1 and Th17 CD4+ T cells and protective CD8+ T-cell responses. researchgate.netnih.gov |
| CAF01 | DDA + Trehalose Dibehenate (TDB) | Cationic liposomal formulation where TDB is a Mincle receptor (a C-type lectin receptor) agonist. nih.gov | Induces strong Th1 and Th17 responses. |
| IC31 | KLKL₅KLK peptide + ODN1a (a CpG-like oligonucleotide) | Combination of a cationic peptide and a TLR9 agonist. nih.gov | Promotes strong cellular Th1 responses. mdpi.comnih.gov |
| GLA-SE | Glucopyranosyl Lipid Adjuvant in a squalene (B77637) emulsion | A synthetic TLR4 agonist formulated in an oil-in-water emulsion. nih.gov | Induces multi-cytokine producing T cells (TNF, IFN-γ, IL-2) and antibody production. nih.gov |
Future Directions and Research Gaps
Unraveling Complex Host-Pathogen Dynamics Involving the 14K Antigen
The interaction between M. tuberculosis and its human host is a complex and dynamic process, pivotal in determining the outcome of infection, whether it be clearance, latency, or active disease. frontiersin.orgnih.gov M.tb has evolved sophisticated mechanisms to manipulate host cellular processes to ensure its survival and replication. frontiersin.org Antigens secreted by M.tb are central to this manipulation, often by disrupting host cell organelles and evading immune responses. frontiersin.orgethz.ch
A significant research gap exists in understanding the precise role of the 14K antigen within this intricate interplay. Future investigations should aim to elucidate how the 14K antigen modulates host immune cells, such as macrophages and T-cells. While it is known that certain M.tb antigens stimulate gamma delta (γδ) T cells, the specific interactions of the 14K antigen with this T cell subset are not fully characterized. nih.gov Research is needed to determine if the 14K antigen contributes to the formation and maintenance of granulomas, the hallmark structures of TB that can serve as a battlefield between the pathogen and the host. nih.gov Understanding the temporal expression of the 14K antigen during different stages of infection (initial, latent, and active) will provide critical insights into its function in pathogenesis and its potential as a stage-specific biomarker. nih.gov
Key research questions include:
How does the 14K antigen interact with host pattern recognition receptors (PRRs) like Toll-like receptors (TLRs)? nih.gov
What downstream signaling pathways are initiated or modulated in host cells upon interaction with the 14K antigen?
Does the 14K antigen play a role in the M.tb-induced endoplasmic reticulum (ER) stress response observed in host cells? frontiersin.org
How does the within-host genetic diversity of M. tuberculosis affect the expression and function of the 14K antigen? nih.gov
Advanced Structural-Functional Correlation Studies
The 14K antigen of M. tuberculosis is a 144-amino acid polypeptide with a calculated molecular mass of 16,277 Da. nih.gov It shares significant homology with the alpha-crystallin family of small heat shock proteins, which are known to play a role in preventing protein aggregation under stress conditions. nih.gov While the primary structure and gene sequence are known, a high-resolution three-dimensional structure and a detailed understanding of its functional domains are still needed.
Future research should focus on advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to determine the high-resolution structure of the 14K antigen. This will be foundational for understanding how its structure relates to its function. Mapping the specific epitopes recognized by monoclonal antibodies has identified several regions of interest, but a comprehensive understanding of all B-cell and T-cell epitopes is lacking. nih.gov
Detailed structural-functional studies should investigate:
The precise mechanism by which the 14K antigen functions as a chaperone, if at all.
The structural basis for its interaction with other M.tb proteins or host cell molecules.
How post-translational modifications might affect its structure and function.
In silico modeling and molecular dynamics simulations to predict its interactions and guide experimental validation.
Innovative Methodologies for Antigen Discovery and Validation
Current immunodiagnostic tests for TB, such as interferon-gamma release assays (IGRAs), primarily rely on a limited number of antigens like ESAT-6 and CFP-10. nih.gov While more specific than the tuberculin skin test, these assays cannot reliably distinguish between latent TB infection (LTBI) and active disease. nih.gov This limitation highlights the urgent need for novel antigens that can improve diagnostic accuracy and differentiate between infection states. nih.gov
The future of TB diagnostics lies in the discovery and validation of new antigens, including potentially the 14K antigen, through innovative methodologies. High-throughput screening of M.tb protein libraries against patient sera and T-cells from different clinical cohorts (active TB, LTBI, cured patients) can identify antigens associated with specific disease states. nih.gov Reverse vaccinology and immunoinformatics approaches can be used to mine the M.tb genome and proteome to predict antigenic candidates.
Furthermore, there is a need for better validation platforms. The development of peptide-based assays and the use of advanced techniques like droplet digital PCR (ddPCR) for quantifying host responses to specific antigens could accelerate the validation process. frontiersin.orgmdpi.com For instance, a novel Mtb-specific CXCL10 mRNA release assay has shown high sensitivity and specificity, demonstrating the potential of moving beyond IFN-γ as the sole readout. frontiersin.org The validation of antigens like the 14K antigen for inclusion in new diagnostic panels or as vaccine candidates will require rigorous assessment of their immunogenicity, specificity, and conservation across different M.tb strains. nih.gov
Integration of Omics Data for Comprehensive Understanding
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand TB pathogenesis from a systems biology perspective. nih.gov Integrating these multi-omics datasets can reveal complex interrelationships at multiple molecular levels, providing a more holistic view of the host-pathogen interaction. nih.gov
Future research on the 14K antigen should be deeply embedded within a multi-omics framework. For example, transcriptomic analysis of host cells stimulated with the 14K antigen can reveal the full spectrum of gene expression changes. Proteomic studies can identify host proteins that physically interact with the 14K antigen, while metabolomic and lipidomic analyses can uncover metabolic pathways that are altered. ethz.chmedrxiv.org
Integrating these data streams will be crucial for:
Building comprehensive models of the 14K antigen's role in the host-pathogen interaction network.
Identifying biosignatures that can distinguish between active TB and other conditions, where the host response to the 14K antigen may be a component. medrxiv.org
Facilitating the identification of biologically interconnected processes that could be targeted for host-directed therapies. frontiersin.orgnih.gov
The ultimate goal is to move towards precision medicine for TB, where a deep understanding of specific antigens like the 14K antigen, informed by integrated omics data, can lead to the development of highly targeted and effective diagnostics, therapies, and vaccines. nih.gov
Q & A
Q. What are the standard methodologies for detecting the 14K antigen in M. tuberculosis cultures?
The 14K antigen (Hsp16.3) can be detected using monoclonal antibodies (MAbs) such as TB68, F23-49, and F24-2 via Western blotting or ELISA. Recombinant DNA techniques, including cloning the gene into expression vectors like pET14b and purifying the protein using affinity chromatography, are critical for antigen production . SDS-PAGE (Laemmli method) and Bradford protein quantification are foundational for validating protein purity and concentration.
Q. How is the specificity of the 14K antigen for M. tuberculosis complex strains validated?
Specificity is confirmed through epitope mapping using MAbs that recognize conserved regions (e.g., amino acids 10–144) unique to M. tuberculosis, M. bovis, and M. africanum. Cross-reactivity studies with non-tuberculous mycobacteria (NTM) and heat shock proteins from other pathogens (e.g., M. leprae 18K antigen) are essential to rule out false positives .
Q. What experimental models are used to study the 14K antigen’s role in thermal stress adaptation?
In vitro thermal aggregation suppression assays, where purified 14K antigen is incubated with thermally labile proteins (e.g., citrate synthase), demonstrate its chaperone-like activity. Dynamic light scattering (DLS) or size-exclusion chromatography can confirm oligomeric state changes under stress .
Advanced Research Questions
Q. How do structural variations in the 14K antigen influence its interaction with host immune cells?
The α-crystallin domain (amino acids 41–92) contains T-cell epitopes cross-reactive with M. leprae, complicating diagnostic specificity. Mutagenesis studies targeting this region, combined with IFN-γ release assays (e.g., QuantiFERON-TB), reveal how polymorphisms affect T-cell activation . Cryo-EM or X-ray crystallography can resolve structural features driving immune evasion .
Q. What strategies resolve contradictions in epitope mapping data for the 14K antigen?
Discrepancies in epitope boundaries (e.g., MAbs F67-8 vs. F23-49) arise from conformational vs. linear epitope recognition. Overlapping peptide libraries and hydrogen-deuterium exchange mass spectrometry (HDX-MS) clarify spatial epitope accessibility. For example, F67-8 binds a linear region (aa 10–92), while F23-49 recognizes a conformational epitope (aa 41–144) .
Q. How does the 14K antigen contribute to M. tuberculosis persistence in latent infection?
Transcriptomic studies show upregulation of hspX (14K antigen gene) under hypoxia and nutrient starvation. Murine models of latent TB infected with hspX knockout strains exhibit reduced bacterial survival in granulomas. Proteomic profiling of sputum from latent vs. active TB patients further correlates 14K levels with disease phase .
Q. What advanced techniques identify 14K antigen mutations linked to diagnostic false negatives?
Whole-genome sequencing (WGS) of clinical isolates with discordant antigen detection (e.g., MPT64-negative strains) reveals mutations like 63-bp deletions in hspX. CRISPR interference (CRISPRi) can validate causal mutations by silencing gene expression and assessing antigen secretion .
Methodological Challenges and Solutions
Q. How to optimize 14K antigen detection in paucibacillary samples (e.g., latent TB)?
Pre-enrichment using immunomagnetic beads coated with MAbs (e.g., F67-16) improves sensitivity. Amplification via reverse transcriptase-PCR targeting hspX mRNA or digital ELISA (Simoa) enhances detection limits in low-biomass samples .
Q. What computational tools predict 14K antigen interactions with host proteins?
Molecular docking (AutoDock Vina) and machine learning (AlphaFold-Multimer) model interactions with human TLR2 or HLA-DR alleles. Phylogenetic analysis of α-crystallin domains across mycobacterial species identifies conserved binding motifs .
Data Integration and Validation
Q. How to reconcile conflicting data on 14K antigen’s cellular localization?
Subcellular fractionation with proteomic validation (LC-MS/MS) clarifies localization. For example, surface plasmon resonance (SPR) confirms membrane association, while immunogold electron microscopy visualizes extracellular secretion under stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
